molecular formula C23H23N7O3 B6441201 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one CAS No. 2549022-87-7

3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

Cat. No. B6441201
CAS RN: 2549022-87-7
M. Wt: 445.5 g/mol
InChI Key: IVWOANUPXJIONU-UHFFFAOYSA-N
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Description

3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one is 445.18623762 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds bearing a pyrazole moiety, such as the one , have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . Furthermore, compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Antiproliferative Activity

The compound could potentially be used in antiproliferative studies. This is based on the fact that similar compounds have been subjected to in vitro antiproliferative screening .

Anti-inflammatory Activity

There is potential for the compound to be used in anti-inflammatory studies. This is suggested by the fact that similar compounds have been subjected to anti-inflammatory screening .

Antifungal Activity

The compound could potentially be used in antifungal studies. This is based on the fact that similar compounds have been subjected to antifungal activity analyses .

Treatment of Viral Disorders

The compound could potentially be used in the treatment of viral disorders. This is suggested by the fact that similar compounds have been used in the treatment of viral disorders .

Treatment of Cardiovascular Diseases

The compound could potentially be used in the treatment of cardiovascular diseases. This is suggested by the fact that similar compounds have been used in the treatment of cardiovascular diseases .

Treatment of Parasitic Infections

The compound could potentially be used in the treatment of parasitic infections. This is suggested by the fact that similar compounds have been used in the treatment of parasitic infections .

Treatment of Stomach Cancer

The compound could potentially be used in the treatment of stomach cancer. This is suggested by the fact that similar compounds have been used in the treatment of stomach cancer .

properties

IUPAC Name

3-[2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-28-13-17(12-27-28)16-10-24-23(25-11-16)33-18-6-8-29(9-7-18)21(31)14-30-15-26-20-5-3-2-4-19(20)22(30)32/h2-5,10-13,15,18H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWOANUPXJIONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one

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